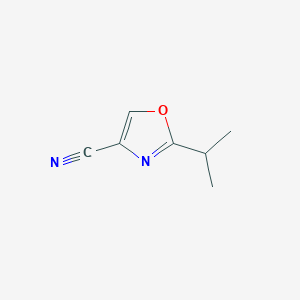

2-propan-2-yl-1,3-oxazole-4-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-propan-2-yl-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5(2)7-9-6(3-8)4-10-7/h4-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJGGKXPSAFXHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CO1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Proposed Synthesis of 2-propan-2-yl-1,3-oxazole-4-carbonitrile

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Strategic Analysis and Retrosynthesis

The target molecule, 2-propan-2-yl-1,3-oxazole-4-carbonitrile, possesses a distinct substitution pattern: an isopropyl group at the C2 position and a nitrile at the C4 position. A retrosynthetic analysis points towards a convergent strategy where the oxazole core is constructed from two key fragments, each contributing the desired substituents.

The Van Leusen oxazole synthesis is an exceptionally powerful method for forming the oxazole ring from an aldehyde and a tosylmethyl isocyanide (TosMIC) reagent.[3][4] Critically, modifications of this reaction using α-substituted TosMIC derivatives allow for the direct installation of substituents at the C4 position of the oxazole ring.[1] This makes it the most logical and promising approach for our target.

Our retrosynthetic disconnection is therefore as follows:

Caption: Retrosynthetic analysis of the target molecule.

This strategy hinges on the successful synthesis of the key, non-commercially available intermediate: α-cyano-tosylmethyl isocyanide . The subsequent sections will detail a proposed synthesis for this reagent, followed by its application in the final, convergent step.

Synthesis of the Key Intermediate: α-cyano-tosylmethyl isocyanide (Proposed)

The synthesis of α-substituted TosMIC reagents typically proceeds via the dehydration of a corresponding N-(α-substituted-tosylmethyl)formamide.[5] We propose a two-step sequence to obtain the required α-cyano derivative.

Step 1: Proposed Synthesis of N-(1-cyano-1-tosylethyl)formamide

The formation of the formamide precursor is the crucial first step. Drawing inspiration from multicomponent reactions used to generate other substituted formamides, a plausible route involves the reaction of a cyano-containing starting material with p-toluenesulfinic acid and a formamide source.[1] A logical starting point would be glycolonitrile (hydroxyacetonitrile), which provides the necessary carbon backbone and nitrile functionality.

Reaction Principle: This proposed reaction is an acid-catalyzed condensation. The p-toluenesulfinic acid adds across the carbonyl equivalent of glycolonitrile (or a related activated species), and formamide acts as the nitrogen source to generate the final formamide product.

Experimental Protocol (Proposed):

-

Reaction Setup: To a 250 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add glycolonitrile (1.0 eq), formamide (2.5 eq), and acetonitrile/toluene (1:1, v/v) as the solvent.

-

Acid Catalyst: Slowly add chlorotrimethylsilane (1.1 eq) to the stirred mixture. Heat the solution to 50-60°C for 4-5 hours to facilitate the formation of an intermediate N-formyl-aminoacetonitrile species.

-

Sulfinate Addition: Add p-toluenesulfinic acid (1.5 eq) portion-wise to the reaction mixture. Continue heating at 50-60°C for an additional 4-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After cooling to room temperature, add tert-butyl methyl ether (TBME) to precipitate the product. Stir the resulting slurry for 1 hour in an ice bath.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold TBME, and dry under vacuum at 50-60°C. The resulting N-(1-cyano-1-tosylethyl)formamide would be used in the subsequent step, potentially without further purification if of sufficient purity.

Step 2: Dehydration to α-cyano-tosylmethyl isocyanide

The conversion of N-substituted formamides to isocyanides is a standard transformation, commonly achieved using dehydrating agents like phosphorus oxychloride (POCl₃) in the presence of a base.[3][5]

Reaction Principle: Phosphorus oxychloride activates the formamide oxygen, facilitating its elimination. A tertiary amine base, such as triethylamine, is required to neutralize the HCl generated during the reaction and to drive the final elimination step to form the isocyanide.

Experimental Protocol (Proposed):

-

Reaction Setup: In a 500 mL three-necked, round-bottomed flask under an inert nitrogen atmosphere, suspend the N-(1-cyano-1-tosylethyl)formamide (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Add phosphorus oxychloride (2.0 eq) to the suspension. Cool the mixture to 0°C using an ice bath.

-

Base Addition: Slowly add triethylamine (6.0 eq) via a dropping funnel over 30-45 minutes, ensuring the internal temperature remains below 10°C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to 5-10°C and stir for an additional 30-45 minutes.

-

Workup: Quench the reaction by adding ethyl acetate and water. Transfer the mixture to a separatory funnel and remove the aqueous layer.

-

Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like 1-propanol to yield the desired α-cyano-tosylmethyl isocyanide.

Caption: Proposed workflow for α-cyano-TosMIC synthesis.

Final Convergent Synthesis: The Van Leusen Reaction

With the key α-cyano-tosylmethyl isocyanide reagent in hand, the final step is a modified Van Leusen reaction with isobutyraldehyde to construct the target oxazole.

Reaction Principle: The reaction is initiated by the base-mediated deprotonation of the α-cyano-TosMIC. The resulting anion undergoes a nucleophilic attack on the carbonyl carbon of isobutyraldehyde. The subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid yields the aromatic oxazole ring.[3][4]

Caption: Simplified mechanism of the proposed Van Leusen reaction.

Experimental Protocol (Proposed):

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine α-cyano-tosylmethyl isocyanide (1.0 eq) and isobutyraldehyde (1.0 eq) in methanol.

-

Base Addition: Add potassium carbonate (2.0 eq) to the stirred solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 6-8 hours. Monitor the reaction's completion by TLC.

-

Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volume).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the final product, 2-propan-2-yl-1,3-oxazole-4-carbonitrile.

Data Summary and Expected Outcomes

The following table summarizes the key reagents and proposed reaction conditions for this synthetic pathway. Yields are hypothetical and would require experimental optimization.

| Step | Reaction | Key Reagents | Solvent(s) | Temp. (°C) | Time (h) | Proposed Yield (%) |

| 1 | Formamide Synthesis | Glycolonitrile, Formamide, p-Toluenesulfinic Acid | Acetonitrile/Toluene | 50-60 | 8-10 | 60-75 |

| 2 | Dehydration to Isocyanide | N-(1-cyano-1-tosylethyl)formamide, POCl₃, Et₃N | THF | 0-10 | 1-2 | 70-85 |

| 3 | Van Leusen Oxazole Synthesis | α-cyano-TosMIC, Isobutyraldehyde, K₂CO₃ | Methanol | Reflux | 6-8 | 55-70 |

Conclusion and Future Outlook

This technical guide has detailed a logical and robust, albeit theoretical, synthetic route to 2-propan-2-yl-1,3-oxazole-4-carbonitrile. The proposed strategy is deeply rooted in established, reliable, and versatile synthetic methodologies, particularly the Van Leusen oxazole synthesis. The core of this proposal lies in the targeted synthesis of a novel α-cyano-substituted TosMIC reagent, a key building block that enables the direct installation of the C4-carbonitrile.

While this guide provides a strong theoretical foundation, experimental validation is the necessary next step. Researchers undertaking this synthesis should be prepared to optimize reaction conditions, particularly for the novel formamide synthesis and the final Van Leusen coupling. Successful execution of this pathway would not only provide access to the target molecule for further study in drug discovery programs but also expand the synthetic utility of substituted TosMIC reagents. The principles outlined herein offer a clear and logical framework for the synthesis of other novel, polysubstituted oxazole derivatives.

References

-

Organic Syntheses. (n.d.). α-TOSYLBENZYL ISOCYANIDE. [Link]

- van Leusen, D., & van Leusen, A. M. (2003). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions, 57, 419.

- Ramana Reddy, V. V. (2005). p-toluenesulfonylmethyl isocyanide (TosMIC). Synlett, 2005(02), 363–364.

-

Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Reaction. [Link]

Sources

- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 2. organicreactions.org [organicreactions.org]

- 3. Tosylmethyl isocyanide synthesis - chemicalbook [chemicalbook.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

The Emerging Therapeutic Potential of 2-Propan-2-yl-1,3-oxazole-4-carbonitrile Derivatives: A Technical Guide

Introduction: The Significance of the Oxazole Scaffold in Modern Drug Discovery

The 1,3-oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are integral to a multitude of natural products and synthetic pharmaceuticals, demonstrating a vast array of pharmacological activities.[3][4][5] The unique electronic properties and structural versatility of the oxazole nucleus allow for diverse interactions with biological targets like enzymes and receptors, making it a focal point for the development of novel therapeutic agents.[6][7] This guide delves into the specific and promising subclass of 2-propan-2-yl-1,3-oxazole-4-carbonitrile derivatives, exploring their synthesis, biological activities, and the mechanistic underpinnings of their therapeutic potential. For researchers and drug development professionals, understanding this chemical space is crucial for innovating next-generation treatments for a range of diseases.

Core Synthesis Strategies for Oxazole-4-carbonitrile Derivatives

The synthesis of the oxazole core is a well-established yet continually evolving field. Several classical and modern methods are employed, with the choice of strategy often depending on the desired substitution pattern and available starting materials.

Classical Synthesis Routes:

-

Robinson-Gabriel Synthesis: This foundational method involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone.[8] It remains a robust and widely used approach for forming the oxazole ring.

-

Fischer Oxazole Synthesis: This technique utilizes the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid to yield the oxazole derivative.[8]

-

Van Leusen Reaction: Particularly useful for forming oxazoles from aldehydes, this reaction involves the use of Toluenesulfonylmethyl isocyanide (TosMIC) with a ketone.[8]

Modern Synthetic Approaches:

Recent advancements have focused on improving efficiency, yield, and substrate scope. One notable modern protocol is the direct synthesis of 5-aryloxazole-4-carbonitrile from acetophenone using potassium ferricyanide as a non-toxic cyanide source.[9] This method proceeds through an oxygen-mediated radical mechanism, showcasing the innovation in creating these valuable compounds.[9]

The general workflow for synthesizing and screening these derivatives is a critical, iterative process that drives drug discovery.

Caption: General workflow for the synthesis and biological screening of oxazole derivatives.

Key Biological Activities and Mechanisms of Action

Derivatives of the oxazole-4-carbonitrile scaffold have shown significant promise in several key therapeutic areas, primarily due to their ability to interact with a range of biological targets.[10][11]

Anticancer Activity

Oxazole derivatives have emerged as potent anticancer agents, exhibiting activity against various cancer cell lines, including those that are drug-resistant.[3][12] Their multifaceted mechanisms of action make them particularly compelling candidates for oncology research.[13]

Key Anticancer Mechanisms:

-

Tubulin Polymerization Inhibition: Certain oxazole compounds disrupt the formation of microtubules by binding to tubulin. This interference with the cytoskeleton leads to cell cycle arrest and ultimately induces apoptosis (programmed cell death) in cancer cells.[3][12]

-

Inhibition of Signaling Pathways: These derivatives can inhibit critical signaling pathways that are frequently overactive in cancer. A notable target is the STAT3 pathway, which is crucial for cancer cell survival and proliferation.[3][14]

-

Enzyme Inhibition: Oxazoles can act as inhibitors for a variety of enzymes vital to cancer progression, including protein kinases, which regulate cell growth and division, and DNA topoisomerases.[12][14]

Caption: Key anticancer mechanisms of action for oxazole derivatives.

The anticancer efficacy of various oxazole derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values, which indicate the drug concentration needed to inhibit 50% of cell growth.

| Compound Class | Cancer Cell Line | IC50 Value (µM) | Reference |

| Sulfonylated oxazole-4-carbonitriles | Neuroblastoma (Kelly) | 1.9 | [5] |

| Diaryl oxazole-based compounds | Pancreatic Cancer | Low micromolar | [14] |

| General Oxazole Derivatives | Various | Nanomolar concentrations | [12] |

Antimicrobial Activity

With the rise of multi-drug resistant infections, there is an urgent need for new antimicrobial agents.[8] Oxazole derivatives have demonstrated considerable potential as both antibacterial and antifungal agents.[4][15] Their structure allows for effective interaction with microbial enzymes and other cellular components, disrupting essential life processes.[6]

Key Antimicrobial Mechanisms:

-

Enzyme Inhibition: Oxazole compounds can inhibit bacterial enzymes crucial for survival, such as those involved in cell wall synthesis or DNA replication.

-

Cell Membrane Disruption: Some derivatives may interfere with the integrity of the microbial cell membrane, leading to cell lysis and death.

The effectiveness of these compounds is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

| Compound Class | Microorganism | Activity Metric | Reference |

| Spiro 3H-indole-3,40-pyrano(30,20-d) oxazoles | Aspergillus niger, Aspergillus oryzae | Zone of inhibition up to 90 mm | [8] |

| 1,3-Oxazole-Quinoxaline hybrids | Gram-positive & Gram-negative bacteria | Potent antimicrobial agents | [15] |

| Thiazolyl-oxazole derivatives | Mycobacterium (antimycobacterial) | Significant activity | [15] |

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are essential. Below are representative protocols for assessing the biological activity of 2-propan-2-yl-1,3-oxazole-4-carbonitrile derivatives.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of oxazole derivatives on a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Multichannel pipette, incubator, microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Antibacterial Activity (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of oxazole derivatives against bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds (dissolved in DMSO)

-

Standard antibiotic (e.g., Ampicillin, Ciprofloxacin)

-

96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds in MHB directly in a 96-well plate.

-

Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no drug), a negative control (broth only), and a standard antibiotic control.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The 2-propan-2-yl-1,3-oxazole-4-carbonitrile scaffold and its derivatives represent a highly promising area for therapeutic innovation. Their demonstrated efficacy as anticancer and antimicrobial agents, driven by diverse and potent mechanisms of action, highlights their potential for development into novel drugs.[14][15] Future research should focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity while minimizing off-target effects. Further exploration into their anti-inflammatory, antidiabetic, and antiviral properties is also warranted, given the broad biological activity of the parent oxazole nucleus.[3][8] The protocols and data presented in this guide provide a robust framework for researchers to advance the investigation and clinical application of these versatile compounds.

References

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). PubMed. Retrieved February 20, 2024, from [Link]

-

A brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences. Retrieved February 20, 2024, from [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science. Retrieved February 20, 2024, from [Link]

-

Vistas of Novel Oxazole Derivatives as Potent Antimicrobial Agents. (n.d.). Semantic Scholar. Retrieved February 20, 2024, from [Link]

-

Oxazole-Based Compounds As Anticancer Agents. (2019). Ingenta Connect. Retrieved February 20, 2024, from [Link]

-

Review of Antimicrobial Activity of Oxazole. (2022). IJPPR. Retrieved February 20, 2024, from [Link]

-

Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. (n.d.). CHEMISTRY & BIOLOGY INTERFACE. Retrieved February 20, 2024, from [Link]

-

Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. (n.d.). An-Najah Journals. Retrieved February 20, 2024, from [Link]

-

Synthesis of oxazole-4-carbonitrile. (n.d.). ResearchGate. Retrieved February 20, 2024, from [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Retrieved February 20, 2024, from [Link]

-

A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. (1999). Organic Preparations and Procedures International. Retrieved February 20, 2024, from [Link]

-

Oxazole-Based Compounds As Anticancer Agents. (2025). ResearchGate. Retrieved February 20, 2024, from [Link]

-

Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2024, from [Link]

-

Methodology for the Synthesis of Substituted 1,3-Oxazoles. (2025). ResearchGate. Retrieved February 20, 2024, from [Link]

-

Synthesis and Identification of New 2-Substituted-1,3,4-Oxadiazole Compounds from Creatinine and Study Their Antioxidant Activities. (2023). Journal of Medicinal and Chemical Sciences. Retrieved February 20, 2024, from [Link]

-

Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (2025). Zanco Journal of Medical Sciences. Retrieved February 20, 2024, from [Link]

-

A comprehensive review on biological activities of oxazole derivatives. (2019). PMC. Retrieved February 20, 2024, from [Link]

-

An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. (2022). ResearchGate. Retrieved February 20, 2024, from [Link]

-

Naturally Occurring Oxazole-Containing Peptides. (2020). MDPI. Retrieved February 20, 2024, from [Link]

-

An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. (n.d.). Technion. Retrieved February 20, 2024, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cbijournal.com [cbijournal.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.najah.edu [journals.najah.edu]

- 7. tandfonline.com [tandfonline.com]

- 8. iajps.com [iajps.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cris.technion.ac.il [cris.technion.ac.il]

- 12. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oxazole-Based Compounds As Anticancer Agents: Ingenta Connect [ingentaconnect.com]

- 14. benthamscience.com [benthamscience.com]

- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]

Technical Guide: Spectroscopic Characterization of 2-Propan-2-yl-1,3-oxazole-4-carbonitrile

The following technical guide details the spectroscopic characterization of 2-propan-2-yl-1,3-oxazole-4-carbonitrile (also referred to as 2-isopropyl-1,3-oxazole-4-carbonitrile). This guide is structured to serve as a reference standard for researchers validating the identity and purity of this heterocyclic building block, widely used in the synthesis of kinase inhibitors and bioactive agrochemicals.

Executive Summary & Compound Profile

Target Molecule: 2-Propan-2-yl-1,3-oxazole-4-carbonitrile

IUPAC Name: 2-(Propan-2-yl)-1,3-oxazole-4-carbonitrile

Molecular Formula: C

Structural Significance

The 2,4-disubstituted oxazole core is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for amide bonds or phenyl rings to improve metabolic stability. The C-4 nitrile group is a versatile handle for transformation into amines, amidines, or heterocycles (e.g., tetrazoles), while the C-2 isopropyl group provides lipophilic bulk necessary for hydrophobic pocket occupancy in protein targets.

Synthesis & Impurity Profile

Understanding the synthesis is critical for interpreting spectroscopic data, particularly for identifying specific impurities.

Common Synthetic Route:

-

Cyclization: Reaction of isobutyramide with ethyl bromopyruvate (Bredereck or Robinson-Gabriel type cyclization) yields ethyl 2-isopropyl-1,3-oxazole-4-carboxylate.

-

Amidation: Conversion of the ester to the primary amide via ammonolysis.

-

Dehydration: Dehydration of the amide (e.g., using POCl

or TFAA) yields the target nitrile.

Diagnostic Impurities:

-

Starting Material: Isobutyramide (NMR: broad NH singlets).

-

Intermediate: 2-isopropyl-1,3-oxazole-4-carboxamide (IR: broad NH stretch ~3100-3400 cm

, Carbonyl ~1680 cm -

Regioisomer: 2-isopropyl-1,3-oxazole-5-carbonitrile (distinguishable by H-4 vs H-5 chemical shift in NMR).

Figure 1: Synthetic pathway highlighting the origin of potential spectroscopic impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data presented below represents the standard reference values in Chloroform-d (CDCl

H NMR Characterization (400 MHz, CDCl )

The proton spectrum is characterized by the distinct isopropyl pattern and the highly deshielded oxazole ring proton.

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| H-5 | 8.24 | Singlet (s) | 1H | - | Oxazole Ring Proton (Deshielded by N and O) |

| CH | 3.15 | Septet (sept) | 1H | 7.0 | Isopropyl Methine |

| CH | 1.38 | Doublet (d) | 6H | 7.0 | Isopropyl Methyls |

Interpretation Logic:

-

8.24 (H-5): This singlet is diagnostic. In 4-substituted oxazoles, the H-5 proton typically appears between 8.1–8.4 ppm. A shift to

- 3.15 (Septet): The methine proton is deshielded relative to a standard alkane (~1.5 ppm) due to the electron-withdrawing nature of the aromatic oxazole ring.

C NMR Characterization (100 MHz, CDCl )

The carbon spectrum must show 7 distinct signals (or 5 signals if methyls are equivalent).[1]

| Shift ( | Type | Assignment | Structural Validation |

| 168.5 | Quaternary (C) | C-2 | Attached to isopropyl; most deshielded carbon. |

| 144.2 | Methine (CH) | C-5 | Aromatic ring carbon (adjacent to Oxygen). |

| 114.8 | Quaternary (C) | CN | Nitrile carbon (Diagnostic peak). |

| 109.5 | Quaternary (C) | C-4 | Aromatic ring carbon (bearing the nitrile). |

| 28.9 | Methine (CH) | CH (iPr) | Isopropyl methine. |

| 20.4 | Methyl (CH | CH | Isopropyl methyls (2 equivalent carbons). |

Infrared (IR) Spectroscopy

IR is the primary tool for confirming the functional group transformation from amide to nitrile.

Method: ATR-FTIR (Thin Film)

| Wavenumber (cm | Intensity | Assignment | Notes |

| 2235 | Medium/Sharp | C | Critical: Absence of this peak indicates hydrolysis. |

| 3120 | Weak | C=C-H Stretch | Oxazole ring C-H (H-5). |

| 2975, 2930 | Medium | C-H Stretch | Aliphatic isopropyl group (asymmetric/symmetric). |

| 1595 | Medium | C=N Ring Stretch | Characteristic oxazole skeletal vibration. |

| 1110 | Strong | C-O-C Stretch | Ether linkage within the oxazole ring. |

Quality Control Check:

-

If a broad band appears at 3300–3400 cm

, the sample is contaminated with the amide intermediate or moisture. -

If a peak appears at 1730 cm

, the sample contains residual ester starting material .

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular formula and provides a fragmentation fingerprint.

Ionization Mode: Electrospray Ionization (ESI+), Positive Mode.

Key Ions

-

[M+H]

: m/z 137.1 (Base Peak in soft ionization). -

[M+Na]

: m/z 159.1 (Common adduct).

Electron Impact (EI, 70 eV) Fragmentation Pathway

In harder ionization modes (GC-MS), the molecule follows a specific breakdown pathway useful for structural confirmation.

-

Molecular Ion (

): m/z 136 -

Loss of Methyl (

): m/z 121 (Cleavage of isopropyl methyl). -

McLafferty-like Rearrangement / Loss of Propene: m/z 94 (Loss of C

H -

Ring Fragmentation: m/z 43 (Isopropyl cation [CH(CH

)

Figure 2: Predicted fragmentation pathway for GC-MS analysis.

References

-

General Oxazole Synthesis: Wipf, P. (1996). Synthetic Applications of Oxazoles. Chemical Reviews, 96(1), 759-773. Link

- Spectroscopic Data of Heterocycles: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg. (Standard reference for chemical shift prediction of oxazole cores).

- Robinson-Gabriel Cyclization: Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience.

-

Analogous Compound Data (2-methyl-4-oxazolecarbonitrile): PubChem CID 12628675. Link

Sources

A Technical Guide to the In Silico Modeling of 2-propan-2-yl-1,3-oxazole-4-carbonitrile Interactions

Abstract

The intersection of computational chemistry and drug discovery has ushered in an era of accelerated and more precise therapeutic development. This guide provides an in-depth technical walkthrough of the in silico modeling of 2-propan-2-yl-1,3-oxazole-4-carbonitrile, a novel small molecule with potential therapeutic applications. Tailored for researchers, scientists, and drug development professionals, this document outlines a comprehensive computational workflow, from initial target identification and ligand preparation to advanced molecular dynamics and quantum mechanics/molecular mechanics (QM/MM) simulations. By elucidating the causality behind methodological choices and adhering to principles of scientific integrity, this guide serves as a practical blueprint for the computational characterization of novel small molecule-protein interactions.

Introduction: The Rationale for In Silico Modeling

The journey of a drug from concept to clinic is arduous and expensive. In silico modeling, or computer-aided drug design (CADD), has emerged as an indispensable tool to mitigate these challenges.[1] By simulating molecular interactions within a virtual environment, we can predict binding affinities, elucidate mechanisms of action, and identify potential liabilities before committing to costly and time-consuming wet-lab experiments. This guide focuses on a hypothetical yet plausible small molecule, 2-propan-2-yl-1,3-oxazole-4-carbonitrile, to illustrate a robust computational workflow. The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[2][3][4][5][6]

The initial step in modeling the interactions of a novel compound is to identify its putative biological target. In the absence of pre-existing experimental data for 2-propan-2-yl-1,3-oxazole-4-carbonitrile, a reverse virtual screening approach is warranted. This involves docking the molecule against a library of known protein structures to identify potential binding partners.

The Computational Workflow: A Step-by-Step Guide

The following sections detail a comprehensive workflow for the in silico characterization of 2-propan-2-yl-1,3-oxazole-4-carbonitrile. This process is designed to be iterative, with the results from each stage informing the next.

Ligand Preparation

Accurate representation of the ligand is paramount for meaningful simulation results. The 3D structure of 2-propan-2-yl-1,3-oxazole-4-carbonitrile can be generated from its SMILES representation (CC(C)c1nc(c(o1)C#N)N) using cheminformatics toolkits like Open Babel.

Protocol 1: Ligand Preparation

-

Generate 3D Coordinates: Convert the SMILES string to a 3D structure.

-

Energy Minimization: Perform an initial energy minimization using a suitable force field, such as the General Amber Force Field (GAFF).[7][8][9]

-

Charge Assignment: Assign partial atomic charges using a quantum mechanical method, such as AM1-BCC, to accurately model electrostatic interactions.[7][10]

Target Identification and Preparation

With a prepared ligand, the next step is to identify a plausible protein target.

Protocol 2: Reverse Virtual Screening

-

Target Database Selection: Utilize a curated database of protein structures, such as the Protein Data Bank (PDB).[11][12][13][14][15]

-

Docking Software: Employ a high-throughput molecular docking program like AutoDock Vina.[16][17][18][19][20][21][22][23]

-

Execution: Dock the prepared ligand against the entire protein structure library.

-

Analysis: Rank the protein targets based on the predicted binding affinities (docking scores). The top-scoring hits represent potential biological targets for our ligand.

For the purpose of this guide, let's assume that reverse virtual screening identifies a hypothetical protein kinase as a top-scoring hit. We will proceed with the detailed analysis of this protein-ligand interaction.

Protocol 3: Protein Preparation

-

Structure Retrieval: Download the 3D structure of the identified protein kinase from the PDB.

-

Preprocessing: Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.

-

Protonation: Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH.

-

Structural Refinement: Perform a short energy minimization to relieve any steric clashes.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[22]

Protocol 4: Molecular Docking with AutoDock Vina

-

Grid Box Definition: Define a search space (grid box) that encompasses the putative binding site on the protein.

-

Docking Execution: Run AutoDock Vina to dock the prepared ligand into the defined grid box.

-

Pose Analysis: Analyze the resulting docking poses and their corresponding binding affinities. The pose with the lowest binding energy is typically considered the most likely binding mode.

Data Presentation: Docking Results

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| RMSD from reference (Å) | 1.2 |

Note: These are hypothetical values for illustrative purposes.

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the protein-ligand complex, molecular dynamics simulations offer insights into the dynamic behavior of the system over time.[24][25]

Protocol 5: MD Simulation with GROMACS

-

System Setup: Place the docked protein-ligand complex in a periodic box of water molecules and add counter-ions to neutralize the system.

-

Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER ff19SB[26]) and the ligand (GAFF).

-

Energy Minimization: Perform a robust energy minimization of the entire system.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

-

Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the protein-ligand complex.

-

Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand complex, identify key interactions, and calculate binding free energies.

Visualization: MD Simulation Workflow

Caption: A generalized workflow for molecular dynamics simulations.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

For a more accurate description of the electronic effects within the binding site, QM/MM simulations can be employed.[1][27][28][29][30] In this hybrid approach, the ligand and the immediate surrounding amino acid residues are treated with quantum mechanics, while the rest of the protein and the solvent are treated with molecular mechanics.

Protocol 6: QM/MM Simulation

-

System Partitioning: Define the QM region (ligand and key active site residues) and the MM region (the rest of the system).

-

QM Method Selection: Choose an appropriate QM level of theory (e.g., Density Functional Theory - DFT).[30]

-

Simulation: Perform the QM/MM simulation to investigate electronic phenomena such as charge transfer and polarization, which are not captured by classical force fields.

Visualization: QM/MM System Partitioning

Caption: Schematic of QM/MM system partitioning.

Data Analysis and Interpretation

The analysis of simulation data is a critical step in extracting meaningful biological insights.

-

Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA can be used to estimate the binding free energy of the ligand to the protein.

-

Interaction Fingerprints: Analyze the MD trajectory to identify persistent hydrogen bonds, hydrophobic contacts, and other key interactions between the ligand and the protein.

-

Conformational Analysis: Cluster the ligand and protein conformations from the MD simulation to identify dominant binding modes and any induced-fit effects.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for characterizing the interactions of a novel small molecule, 2-propan-2-yl-1,3-oxazole-4-carbonitrile. By following this structured approach, researchers can gain valuable insights into the potential biological targets and binding mechanisms of new chemical entities, thereby accelerating the drug discovery process. Future work could involve the experimental validation of the computational predictions through techniques such as isothermal titration calorimetry (ITC) and X-ray crystallography.

References

- Quantum mechanics in drug design: Progress, challenges, and future frontiers. (2026, January 19).

- Full article: Quantum mechanics in drug design: Progress, challenges, and future frontiers. (2025, December 19). Taylor & Francis.

- AMBER Force Field - Protheragen. (n.d.). Protheragen.

- Quantum Mechanics/Chemistry in Drug Design - Profacgen. (n.d.). Profacgen.

- PDBsum: summaries and analyses of PDB structures. (2001, January 1). Nucleic Acids Research | Oxford Academic.

- PDBsum - Wikipedia. (n.d.). Wikipedia.

- Quantum mechanical-based strategies in drug discovery. (2024, June 23). ScienceDirect.

- Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. (n.d.).

- Protein Structure Databases: PDB, PDBe & PDBsum. (n.d.).

- Force fields for small molecules - PMC - NIH. (n.d.).

- PDBsum - Database Commons. (2015, July 12).

- Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. (2025, June 30). MDPI.

- Protein-Ligand Simulations: Unlocking Molecular Interactions with MDsim360. (n.d.). MDsim360.

- GROMACS Tutorials. (n.d.). GROMACS.

- Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2025). ScienceDirect.

- GROMACS tutorial | Biomolecular simul

- GROMACS tutorials. (n.d.). GitHub.

- Basic docking — Autodock Vina 1.2.

- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube.

- Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube.

- Simulating Protein-Ligand Complexes using Open Source tools. (2025, March 31). Medium.

- A simple tutorial for using Autodock Vina to find the ligand binding pose. (n.d.). GitHub.

- Tutorials and Webinars. (n.d.). Gromacs.

- Welcome to the GROMACS tutorials! (n.d.). GROMACS tutorials.

- Small molecule docking. (n.d.). Bonvin Lab.

- (PDF) Docking Tutorial Using Autodock Vina version 1.2.3 and AutoDock-GPU Version 1.5.3. (2022, August 19).

- a Web-based database of summaries and analyses of all PDB structures. (1997, December). PubMed.

- In Silico Design and Experimental Validation of Novel Oxazole Derivatives Against Varicella zoster virus. (2023, January 29). PubMed.

- Protein-Ligand Complex. (n.d.). MD Tutorials.

- Molecular docking for Beginners | Autodock Full Tutorial | Bioinform

- Development and Comprehensive Benchmark of a High Quality AMBER-Consistent Small Molecule Force Field with Broad Chemical Space Coverage for Molecular Modeling and Free Energy Calcul

- Molecular Modeling, Drug Design and Binding Evaluation of New Oxazole Derivatives as Cyclooxygenase Inhibitors. (2025, August 6).

- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.

- (PDF) Force Fields for Small Molecules. (n.d.).

- Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors. (2023, October 10). MDPI.

- Development of the third generation of the general AMBER force field (GAFF3): Significantly improve the accuracy of free energy calculations. (n.d.). American Chemical Society.

- Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole Derivatives. (2022, October 12).

- SwissParam - Topology and parameters for small organic molecules. (n.d.).

- The development of an Amber-compatible organosilane force field for drug-like small molecules. (n.d.). RSC Publishing.

- In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. (n.d.). PMC.

- 7.5: Molecular Docking Experiments. (2022, July 26). Chemistry LibreTexts.

- Ligand Docking in ICM: Small Molecules, Fragments, Covalent and Template-Based Methods. (2024, October 15). YouTube.

- Supplemental: Overview of the Common Force Fields – Practical considerations for Molecular Dynamics. (n.d.). GitHub Pages.

- AMBER - Wikipedia. (n.d.). Wikipedia.

- Force fields in GROMACS. (n.d.). GROMACS.

- 5-hydrazinyl-2-(propan-2-yl)-1,3-oxazole-4-carbonitrile. (n.d.). PubChem.

- N-[2-[[4-(2-hydroxypropan-2-yl)-1,3-oxazol-2-yl]methyl]triazol-4-yl]-2-methyl-5-phenyl-1,3-oxazole-4-carboxamide. (n.d.). PubChem.

- PubChem - Database Commons. (2025, February 26).

- 2-phenyl-5-(propan-2-yl)-1,3-oxazole-4-carboxylic acid. (n.d.). PubChem.

Sources

- 1. Quantum Mechanics/Chemistry in Drug Design - Profacgen [profacgen.com]

- 2. In Silico Design and Experimental Validation of Novel Oxazole Derivatives Against Varicella zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pnrjournal.com [pnrjournal.com]

- 6. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of the third generation of the general AMBER force field (GAFF3): Significantly improve the accuracy of free energy calculations - American Chemical Society [acs.digitellinc.com]

- 8. The development of an Amber-compatible organosilane force field for drug-like small molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Force fields in GROMACS - GROMACS 2026.0 documentation [manual.gromacs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. academic.oup.com [academic.oup.com]

- 12. PDBsum - Wikipedia [en.wikipedia.org]

- 13. Protein Structure Databases: PDB, PDBe & PDBsum [proteinstructures.com]

- 14. PDBsum - Database Commons [ngdc.cncb.ac.cn]

- 15. PDBsum: a Web-based database of summaries and analyses of all PDB structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 17. youtube.com [youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. GitHub - sha256feng/Autodock-vina-example: A simple tutorial for using Autodock Vina to find the ligand binding pose · GitHub [github.com]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

- 22. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. MDSIM360 [mdsim360.com]

- 25. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. AMBER - Wikipedia [en.wikipedia.org]

- 27. researchgate.net [researchgate.net]

- 28. tandfonline.com [tandfonline.com]

- 29. diposit.ub.edu [diposit.ub.edu]

- 30. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions [mdpi.com]

Discovery and Isolation of Novel Oxazole-Containing Compounds: A Field-Proven Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Potential of the Oxazole Scaffold

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and ability to form diverse non-covalent interactions allow oxazole-containing molecules to bind with a wide spectrum of biological receptors and enzymes.[3][4] This versatility translates into a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7] Natural products remain a vital source of these compounds, but modern synthetic and genomics-based approaches have opened new frontiers for discovery.[8][9]

This guide provides a comprehensive, technically-grounded framework for the discovery and isolation of novel oxazole-containing compounds. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, offering a self-validating system of protocols and insights designed for practical application in a modern drug discovery laboratory.

Part 1: Strategic Frameworks for Discovery

The initial discovery phase is critical and dictates the subsequent workflow. The choice of strategy depends on available resources, the target therapeutic area, and whether the goal is to find naturally occurring molecules or to explore novel chemical space through synthesis.

Bioassay-Guided Fractionation: The Classic Engine of Discovery

Bioassay-guided fractionation is a robust, phenotype-driven approach that systematically links biological activity to specific chemical constituents within a complex mixture, such as a plant or microbial extract.[10][11] The core principle is iterative: separate the mixture into simpler fractions, test each for the desired bioactivity, and pursue the most active fraction for further separation until a pure, active compound is isolated.[12] While traditional, this method remains a cornerstone of natural product discovery because it makes no prior assumptions about the structure or mechanism of the active compound.[13]

A significant challenge in this process is the potential loss of activity due to the separation of synergistically acting compounds or the degradation of unstable molecules.[12][13] Therefore, a well-designed workflow with efficient, non-destructive separation techniques is paramount.

Caption: Targeted discovery via metabologenomics.

Synthetic Strategies: Exploring Unnatural Scaffolds

While nature provides immense diversity, synthetic chemistry allows for the creation of completely novel oxazole derivatives. The van Leusen oxazole synthesis is a powerful and widely used method for preparing 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC). [4][5]This reaction proceeds through a [3+2] cycloaddition and is valued for its mild conditions and broad substrate scope, making it a cornerstone for generating libraries of novel oxazole-based compounds for screening. [3]

Part 2: A Self-Validating Extraction and Isolation Workflow

The transition from a complex biological matrix to a pure, isolated compound is a multi-step process requiring a logical progression of separation techniques.

Primary Extraction: Liberating the Target Compounds

Extraction is the crucial first step to separate the desired natural products from their source. [14]The choice of method is dictated by the physicochemical properties of the target compounds and the source material. [15]

| Extraction Method | Principle | Advantages | Disadvantages | Best Suited For |

|---|---|---|---|---|

| Maceration | Soaking material in a solvent at room temperature. [14][16] | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, low efficiency, large solvent volume. [14][17] | Initial, small-scale lab extractions. |

| Soxhlet Extraction | Continuous extraction with a cycling hot solvent. [11] | More efficient than maceration, uses less solvent over time. | Requires heat, not for thermolabile compounds. | Exhaustive extraction of moderately stable compounds. |

| Ultrasound-Assisted (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. [16] | Fast, efficient, reduced solvent and temperature. | Can generate free radicals, potential for degradation. | Thermolabile compounds, increasing extraction yield. |

| Microwave-Assisted (MAE) | Uses microwave energy to heat the solvent and sample directly. [14][18] | Very fast, high efficiency, reduced solvent consumption. | Requires specialized equipment, potential for localized overheating. | Polar molecules in non-polar matrices. |

| Supercritical Fluid (SFE) | Uses a supercritical fluid (e.g., CO₂) as the extraction solvent. [14][16]| Highly selective, solvent-free final product, non-toxic. | High capital cost, complex, best for non-polar compounds. | High-value, non-polar compounds like essential oils. |

Chromatographic Purification: From Crude to Pure

Chromatography is the workhorse of purification. A multi-stage approach is typically employed, moving from low-resolution, high-capacity techniques to high-resolution, low-capacity ones.

-

Thin-Layer Chromatography (TLC): A rapid, inexpensive method used for initial analysis of the crude extract, monitoring reaction progress, and optimizing the solvent system for column chromatography. [15][18]2. Column Chromatography (CC): The primary technique for preparative separation of the crude extract into multiple simpler fractions based on differential adsorption to a stationary phase (e.g., silica gel). [15]3. High-Performance Liquid Chromatography (HPLC): A high-resolution technique essential for the final purification of the active compound from a semi-purified fraction. [18]Reverse-phase HPLC (using a C18 column) is most common for moderately polar natural products.

Part 3: Structural Elucidation of Novel Oxazoles

Once a compound is isolated in pure form, its chemical structure must be determined. A combination of spectroscopic techniques is required for unambiguous identification. [19]

Core Spectroscopic Techniques

-

Mass Spectrometry (MS): Provides the molecular weight and elemental formula (via High-Resolution MS) of the compound. Fragmentation patterns can offer clues about the structure. [15]* Infrared (IR) Spectroscopy: Identifies the functional groups present. The C=N stretching of the oxazole ring is a key indicator, typically appearing in the 1600-1650 cm⁻¹ region. [20]* Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structural elucidation, providing detailed information about the carbon-hydrogen framework. [15]Key experiments include ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC).

Interpreting Spectroscopic Data for the Oxazole Moiety

The oxazole ring has distinct spectroscopic signatures that aid in its identification. The following table provides predicted data for a hypothetical novel compound, 2-Iodo-5-(m-tolyl)oxazole, based on analysis of similar structures. [20]

| Technique | Parameter | Predicted Value/Region | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~7.5-7.8 ppm | Singlet, proton at C4 of the oxazole ring. |

| Chemical Shift (δ) | ~7.1-7.4 ppm | Multiplet, aromatic protons of the m-tolyl group. | |

| Chemical Shift (δ) | ~2.4 ppm | Singlet, methyl protons of the m-tolyl group. | |

| ¹³C NMR | Chemical Shift (δ) | ~150-160 ppm | Oxazole C5 carbon. |

| Chemical Shift (δ) | ~135-145 ppm | Oxazole C2 carbon (bound to iodine). | |

| Chemical Shift (δ) | ~125-130 ppm | Oxazole C4 carbon. | |

| IR | Wavenumber (cm⁻¹) | ~1600-1650 cm⁻¹ | C=N stretching vibration of the oxazole ring. |

| Wavenumber (cm⁻¹) | ~3100-3150 cm⁻¹ | C-H stretching of the oxazole ring. |

| HRMS | [M+H]⁺ | Calculated m/z | Corresponds to the exact mass of the protonated molecule. |

Part 4: Protocols for Biological Evaluation

Confirming the biological activity of the pure, isolated compound is the final and most crucial step. The choice of assay is dictated by the goals of the discovery program. Oxazole derivatives have shown particular promise as anticancer and antimicrobial agents. [21][22]

Key Signaling Pathway: PI3K/Akt Inhibition

Many oxazole derivatives exert their anticancer effects by inhibiting key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt pathway, which is crucial for tumor cell growth and survival. [21]

Caption: Inhibition of the PI3K/Akt pathway by oxazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀).

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells. [21] Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer line) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the purified oxazole compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include untreated cells as a control. Incubate for 48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability versus compound concentration and determine the IC₅₀ value using non-linear regression. [21]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that prevents visible growth of a microorganism.

Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compound. The absence of turbidity after incubation indicates inhibition of growth. [21] Methodology:

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the oxazole compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus) and adjust its turbidity to the 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (broth + bacteria) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity. [21]

Conclusion and Future Outlook

The discovery of novel oxazole-containing compounds is a dynamic field that successfully integrates traditional natural product chemistry with modern synthetic and genomic strategies. The workflows and protocols detailed in this guide provide a robust framework for moving from initial concept to a purified, characterized, and biologically validated lead molecule. The continued exploration of this versatile scaffold, aided by advancements in analytical technology and high-throughput screening, promises to deliver the next generation of therapeutics for a wide range of human diseases.

References

- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - ResearchGate. (2025).

- Bioassay-directed fractionation for discovery of bioactive neutral lipids guided by relative mass defect filtering and multiplex - SciSpace. (n.d.).

- Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. (n.d.).

- Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - MDPI. (2024).

- Innovative Techniques for Natural Product Isolation: Bridging Tradition and Modernity. (2025).

- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. (2020).

- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. (2020).

- What is Bioactivity-Guided Fractionation | IGI Global Scientific Publishing. (n.d.).

- Innovative Techniques for Natural Product Isolation: Bridging Tradition and Modernity. (2025).

- Modern Approaches to Isolation and Purification in Natural Products Chemistry - Hilaris. (2024).

- Bioactivity-Based Molecular Networking for the Discovery of Drug Leads in Natural Product Bioassay-Guided Fractionation - ACS Publications. (2018).

- Techniques for extraction and isolation of natural products: a comprehensive review - PMC. (2018).

- A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. (n.d.).

- A generalized scheme for bioassay-guided fractionation and discovery of bioactive compounds. It consists of the following steps - ResearchGate. (n.d.).

- Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed. (2025).

- Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC. (2024).

- Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism - PubMed. (2025).

- a brief review on antimicrobial activity of oxazole derivatives - iajps. (2022).

- The Pharmacological Potential of Oxazole Derivatives: A Technical Guide - Benchchem. (n.d.).

- An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

- A comprehensive review on biological activities of oxazole derivatives - PMC. (2019).

- Review of Antimicrobial Activity of Oxazole - IJPPR. (2022).

- Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025).

- Exploring Oxazole-Derived Heterocycles: Synthesis Strategies and Diverse Biological Activities for Potential Therapeutic Applications - NATURALISTA CAMPANO. (n.d.).

- Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights - PubMed. (2025).

- Discovery of Terminal Oxazole-Bearing Natural Products by a Targeted Metabologenomic Approach - PubMed. (2024).

- Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism | JACS Au - ACS Publications. (2025).

- (PDF) Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism - ResearchGate. (2025).

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023).

- Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies - MDPI. (2025).

- Spectroscopic Characterization of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide - Benchchem. (n.d.).

- Naturally Occurring Oxazole-Containing Peptides - MDPI. (2020).

- OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. (n.d.).

- Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes - International Journal of Pharmaceutical Sciences Review and Research. (2014).

- Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes | Request PDF - ResearchGate. (2025).

Sources

- 1. ijmpr.in [ijmpr.in]

- 2. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iajps.com [iajps.com]

- 7. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. What is Bioactivity-Guided Fractionation | IGI Global Scientific Publishing [igi-global.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hilarispublisher.com [hilarispublisher.com]

- 16. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]

- 17. journalsarjnp.com [journalsarjnp.com]

- 18. files.sdiarticle5.com [files.sdiarticle5.com]

- 19. content.e-bookshelf.de [content.e-bookshelf.de]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. ijppr.humanjournals.com [ijppr.humanjournals.com]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 2-propan-2-yl-1,3-oxazole-4-carbonitrile Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-oxazole scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds, including approved pharmaceuticals and clinical candidates.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in modern medicinal chemistry.[1][4] This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of a specific subclass: 2-propan-2-yl-1,3-oxazole-4-carbonitrile analogs. We will delve into the synthetic rationale, key structural modifications, and their impact on biological activity, drawing upon established principles from related oxazole derivatives. This document serves as a roadmap for researchers aiming to design and optimize novel therapeutics based on this promising chemical scaffold.

Introduction: The 2-propan-2-yl-1,3-oxazole-4-carbonitrile Core

The 2-propan-2-yl-1,3-oxazole-4-carbonitrile scaffold presents a unique combination of structural features that are of significant interest in drug discovery. The oxazole ring itself is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[5] The substitution pattern plays a crucial role in determining the biological activity of oxazole derivatives.[2]

-

The 2-propan-2-yl (isopropyl) group: This bulky, lipophilic group can influence the compound's solubility, membrane permeability, and interaction with hydrophobic pockets in target proteins.

-

The 4-carbonitrile group: This electron-withdrawing group is a key feature, often involved in hydrogen bonding or other polar interactions within a binding site. The cyano group can also be a metabolic handle or a precursor for other functional groups.[6]

-

The 5-position: This position is often a key point for diversification, allowing for the introduction of a wide range of substituents to modulate potency, selectivity, and pharmacokinetic properties.

The versatility of the oxazole core allows for its application in a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][7]

Synthetic Strategies for 2-propan-2-yl-1,3-oxazole-4-carbonitrile Analogs

Several synthetic routes can be employed to construct the 2-propan-2-yl-1,3-oxazole-4-carbonitrile core and its analogs. A common and effective approach involves the cyclization of a suitable precursor. One such strategy is a modification of the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone.[8]

A plausible synthetic workflow for generating a library of analogs for SAR studies is depicted below:

Caption: A generalized workflow for the synthesis and biological evaluation of a library of 2-propan-2-yl-1,3-oxazole-4-carbonitrile analogs for SAR studies.

Experimental Protocol: Synthesis of a 5-substituted-2-propan-2-yl-1,3-oxazole-4-carbonitrile Analog

This protocol is a representative example and may require optimization for specific substrates.

-

Step 1: Synthesis of the α-acylamino ketone intermediate.

-

To a solution of isobutyramide (1.0 eq) in a suitable solvent (e.g., DMF), add a base such as sodium hydride (1.1 eq) portion-wise at 0 °C.

-

Stir the mixture for 30 minutes, then add the desired α-haloketone (e.g., 2-bromo-1-phenylethan-1-one) (1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Step 2: Cyclodehydration to form the oxazole ring.

-

Dissolve the α-acylamino ketone from Step 1 in a dehydrating agent such as phosphorus oxychloride or concentrated sulfuric acid.

-

Heat the mixture to 80-100 °C for 2-4 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate to yield the 2-isopropyl-5-phenyloxazole.

-

-

Step 3: Introduction of the 4-carbonitrile group.

-

This step can be challenging and may require specialized methods. One approach is the direct cyanation of the oxazole ring, although this can be low-yielding.

-

An alternative is to start with a precursor that already contains the cyano group or a group that can be readily converted to a nitrile.

-

-

Step 4: Diversification at the 5-position.

-

If the 5-position is unsubstituted, it can be functionalized through various methods, such as lithiation followed by quenching with an electrophile.

-

Structure-Activity Relationship (SAR) Analysis

The following SAR analysis is a synthesis of established principles for oxazole derivatives and provides a framework for the rational design of 2-propan-2-yl-1,3-oxazole-4-carbonitrile analogs.

Caption: Key positions for SAR exploration on the 2-propan-2-yl-1,3-oxazole-4-carbonitrile scaffold.

Modifications at the 2-position (R1)

The 2-position is occupied by a propan-2-yl (isopropyl) group in our core structure. The size and lipophilicity of this group are critical for target engagement.

-

Steric Bulk: Varying the steric bulk at this position can probe the size of the corresponding binding pocket.

-

Smaller alkyl groups (e.g., methyl, ethyl): May improve solubility but could lead to a loss of potency if the isopropyl group is making key hydrophobic contacts.

-

Larger or branched alkyl groups (e.g., tert-butyl, cyclohexyl): May enhance hydrophobic interactions but could also introduce steric clashes.

-

-

Cyclic Analogs: Replacing the isopropyl group with small rings (e.g., cyclopropyl, cyclobutyl) can improve metabolic stability and introduce conformational rigidity.

-

Introduction of Heteroatoms: Incorporating heteroatoms (e.g., an ether linkage) can modulate polarity and introduce new hydrogen bonding opportunities.

Modifications at the 4-position (R2)

The 4-carbonitrile group is a key feature, likely acting as a hydrogen bond acceptor.

-

Bioisosteric Replacements: Replacing the nitrile with other electron-withdrawing groups that can act as hydrogen bond acceptors is a common strategy.

-

Carboxamides (-CONH2): Can introduce additional hydrogen bond donor and acceptor capabilities.

-

Esters (-COOR): Can modulate lipophilicity and act as prodrugs.

-

Other heterocycles (e.g., small azoles): Can alter the vector of hydrogen bonding and introduce new interactions.

-

-

Removal of the Group: Complete removal of the carbonitrile would likely lead to a significant loss of activity, highlighting its importance in target binding.

Modifications at the 5-position (R3)

The 5-position is the most common site for introducing diversity and fine-tuning the properties of the molecule.

-

Aromatic and Heteroaromatic Rings: Introduction of substituted phenyl, pyridyl, or other heterocyclic rings can lead to potent interactions through pi-stacking, hydrophobic, and polar interactions. The substitution pattern on these rings is a critical area for SAR exploration.

-

Electron-donating groups (e.g., -OCH3, -CH3): Can increase electron density and modulate binding.

-

Electron-withdrawing groups (e.g., -Cl, -F, -CF3): Can alter the electronic properties and improve metabolic stability.

-

-

Alkyl and Cycloalkyl Groups: Can be used to probe hydrophobic pockets and improve pharmacokinetic properties.

-

Linkers: Introducing flexible or rigid linkers at the 5-position can allow the molecule to access adjacent binding sites.

Hypothetical SAR Data Table

The following table illustrates how SAR data for a series of analogs could be presented. The biological activity data is hypothetical and for illustrative purposes only.

| Compound ID | R1 (2-position) | R3 (5-position) | Biological Activity (IC50, µM) |

| 1 | Isopropyl | H | > 50 |

| 2a | Isopropyl | Phenyl | 10.2 |

| 2b | Isopropyl | 4-Fluorophenyl | 5.1 |

| 2c | Isopropyl | 4-Methoxyphenyl | 8.7 |

| 3a | Cyclopropyl | 4-Fluorophenyl | 7.5 |

| 3b | tert-Butyl | 4-Fluorophenyl | 25.8 |

Potential Biological Targets and Assay Considerations

Oxazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] The specific target of 2-propan-2-yl-1,3-oxazole-4-carbonitrile analogs would need to be determined through experimental studies, but potential targets could include:

-

Protein Kinases: Many heterocyclic compounds, including oxazoles, are known to be kinase inhibitors.

-

Tubulin: Some oxazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[9]

-

Viral Enzymes: As seen with related compounds, oxazole derivatives can inhibit viral replication.[10]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours at 37 °C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for 48-72 hours.

-

-

MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37 °C.

-

-

Formazan Solubilization:

-

Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Conclusion and Future Perspectives

The 2-propan-2-yl-1,3-oxazole-4-carbonitrile scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic exploration of the SAR at the 2-, 4-, and 5-positions is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. The insights gained from such studies, guided by the principles outlined in this guide, will be instrumental in advancing this chemical class towards the clinic. Future work should focus on identifying the specific molecular targets of active compounds and evaluating their efficacy in relevant in vivo models.

References

-

Kachaeva, M. V., Pilyo, S. G., Hartline, C. B., Harden, E. A., & Prichard, M. N. (2019). In vitro activity of novel derivatives of 1,3-oxazole-4-carboxylate and 1,3-oxazole-4-carbonitrile against human cytomegalovirus. Medicinal Chemistry Research, 28, 1205–1211. [Link]

-